molecular formula C23H30N4O7S2 B2858598 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 868982-80-3

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2858598
CAS RN: 868982-80-3
M. Wt: 538.63
InChI Key: UIESDCBZYHPLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O7S2 and its molecular weight is 538.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Research has led to the synthesis of new series of oxazolidinones with sulfonamide moieties, showcasing good yields and enantioselectivity. This synthesis involves carbamoylation–sulfamoylation reactions followed by intermolecular cyclization, with X-ray studies performed to determine enantioselectivity (Barbey et al., 2012). Another study explored the synthesis of nonsymmetrical sulfamides using N-sulfamoyloxazolidinone derivatives, presenting a safer and more convenient methodology for large-scale preparation (Borghese et al., 2006).

Antibacterial Activity

Oxazolidinones are highlighted for their unique mechanism of bacterial protein synthesis inhibition, with novel oxazolidinone analogs showing promising in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). A study on new chiral N-sulfamoyloxazolidin-2-ones presented their synthesis and evaluated their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, showing moderate to good antibacterial activity (Bouchareb et al., 2015).

Medicinal Chemistry and Safety Profile

Research into oxazolidinones also includes efforts to improve their safety profile and antibacterial spectrum. A novel oxazolidinone agent, MRX-I, has been noted for its high activity against Gram-positive pathogens with a markedly reduced potential for myelosuppression and monoamine oxidase inhibition, suggesting an improved class safety profile (Gordeev & Yuan, 2014).

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O7S2/c1-15-12-16(2)21(17(3)13-15)36(32,33)27-10-11-34-20(27)14-26-23(29)22(28)25-9-8-18-4-6-19(7-5-18)35(24,30)31/h4-7,12-13,20H,8-11,14H2,1-3H3,(H,25,28)(H,26,29)(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIESDCBZYHPLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.